Salirasib

Descripción general

Descripción

Se ha estudiado por su potencial en el tratamiento de varios tipos de cáncer, particularmente aquellos con tumores RAS positivos . Salirasib imita la cisteína farnesilada del extremo C-terminal, común a todas las isoformas de RAS, y compite con RAS farnesilado por los sitios de unión en la membrana plasmática, lo que lleva a la degradación de RAS citoplásmico activo .

Métodos De Preparación

Salirasib se puede sintetizar a través de varias rutas sintéticas. Un método común implica la preparación de ácido farnesiltiosalicílico mediante la reacción de cloruro de farnesilo con ácido tiosalicílico en presencia de una base . Las condiciones de reacción típicamente implican el uso de un solvente orgánico como diclorometano y una base como trietilamina. La reacción se lleva a cabo a temperatura ambiente, y el producto se purifica mediante recristalización o cromatografía .

Análisis De Reacciones Químicas

Salirasib se somete a varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o tioéteres .

Aplicaciones Científicas De Investigación

En química, se utiliza como una herramienta para estudiar la vía de señalización de RAS y su papel en la proliferación celular, la diferenciación y la apoptosis . En biología, se ha demostrado que salirasib inhibe el crecimiento y la migración de células tumorales in vitro e in vivo, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer . En medicina, this compound se ha probado en ensayos clínicos para el tratamiento de varios tipos de cáncer, incluido el carcinoma pulmonar de células no pequeñas y el adenocarcinoma pancreático . En la industria, this compound se utiliza en el desarrollo de terapias dirigidas para el tratamiento del cáncer .

Mecanismo De Acción

Salirasib ejerce sus efectos al desalojar todas las isoformas de RAS de los sitios de unión a la membrana, inhibiendo así el crecimiento de células cancerosas impulsadas por RAS . Los objetivos moleculares de this compound incluyen las proteínas RAS, que son efectores clave aguas abajo de la vía de señalización del factor de crecimiento epidérmico . Al bloquear la asociación de membrana de las proteínas RAS, this compound previene la activación de la vía de señalización de RAS, lo que lleva a la inhibición de la proliferación celular y la inducción de apoptosis .

Comparación Con Compuestos Similares

Salirasib es único entre los inhibidores de RAS debido a su capacidad para desalojar todas las isoformas de RAS de los sitios de unión a la membrana . Otros compuestos similares incluyen inhibidores de la farnesiltransferasa, que bloquean la farnesilación de las proteínas RAS pero no las desalojan de la membrana . Esto hace que this compound sea más efectivo en la inhibición de la vía de señalización de RAS y la prevención del crecimiento de células cancerosas impulsadas por RAS . Otros compuestos similares incluyen sotorasib, que se dirige específicamente a la mutación KRAS G12C, y tipifarnib, que inhibe la farnesiltransferasa .

Actividad Biológica

Salirasib, also known as S-trans, trans-farnesylthiosalicylic acid (FTS), is a synthetic derivative of thiosalicylic acid that has garnered attention for its potential therapeutic applications, particularly in oncology. Its primary mechanism involves the inhibition of Ras protein activation, which is frequently implicated in various cancers due to its role in cell signaling pathways that regulate growth and survival.

This compound functions primarily by disrupting the farnesylation of Ras proteins, which is essential for their localization and activity at the plasma membrane. This disruption leads to the inhibition of downstream signaling pathways associated with cell proliferation and survival. Specifically, this compound competes with the farnesylcysteine motif necessary for Ras membrane anchoring, effectively reducing its activity in cellular systems .

1. Induction of Apoptosis

Research has demonstrated that this compound can sensitize cancer cells to apoptosis, particularly in hepatocellular carcinoma (HCC) cells. A study indicated that when HCC cells were pretreated with this compound and subsequently exposed to TRAIL (TNF-related apoptosis-inducing ligand), there was a significant increase in apoptotic markers such as caspase-3/7 activity. This sensitization effect was observed across multiple HCC cell lines, including HepG2, Hep3B, and Huh7 .

2. Impact on Survivin Expression

This compound has been shown to downregulate survivin, an inhibitor of apoptosis that is often overexpressed in cancer cells. The reduction in survivin levels correlates with enhanced apoptosis in this compound-treated cells. Specifically, after 48 hours of treatment with 150 µM this compound, survivin mRNA levels decreased by 60%, 70%, and 45% in HepG2, Hep3B, and Huh7 cells respectively .

Table 1: Effects of this compound on Apoptosis Induction

| Cell Line | Caspase-3/7 Activity (Fold Increase) | Survivin mRNA Reduction (%) |

|---|---|---|

| HepG2 | 9.0 | 60 |

| Hep3B | 8.5 | 70 |

| Huh7 | 5.5 | 45 |

This table summarizes the findings from experiments assessing the apoptotic effects of this compound on different HCC cell lines.

Clinical Studies

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with relapsed or refractory hematological malignancies. The results indicated that this compound was well tolerated among participants and exhibited modest anti-tumor activity. Notably, the study highlighted that while this compound's direct inhibition of Ras-mediated growth was significant, further research is necessary to optimize its application in clinical settings .

Propiedades

IUPAC Name |

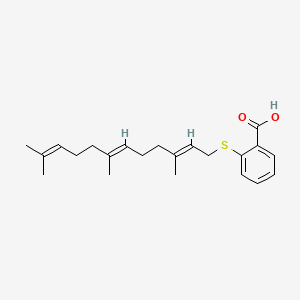

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUILNKCFCLNXOK-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025654 | |

| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162520-00-5 | |

| Record name | Farnesylthiosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162520-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salirasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162520005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salirasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salirasib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALIRASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZH0OM550M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.